![molecular formula C25H27N5O4 B2663190 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-55-8](/img/structure/B2663190.png)
6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Imidazole rings are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, FT-IR can be used to identify functional groups present in the compound .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bassyouni et al. (2012) focused on synthesizing a new series of compounds similar in structure to the chemical you're interested in. These compounds were evaluated for their antioxidant and antimicrobial activities. The study also explored quantitative structure–activity relationships and molecular docking to better understand the compounds' activities. The highest activity against certain bacteria and fungi was noted, suggesting potential applications in developing new antimicrobial agents Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012.
Structural Analysis through X-ray Crystallography
Ganapathy et al. (2015) conducted a structural analysis of a closely related compound using X-ray crystallography. The study revealed the crystal structure, providing insights into the molecular arrangement and potential for interaction with biological targets. This type of analysis is crucial for understanding the physical and chemical properties of novel compounds J. Ganapathy, R. Jayarajan, G. Vasuki, Aravindhan Sanmargam, 2015.
Synthesis and Devices Characterization
El-Menyawy et al. (2019) explored the synthesis of pyrazolo[4,3-b]pyridine derivatives, focusing on their thermal stability, optical properties, and applications in devices. This research illustrates the potential use of similar compounds in material science, particularly in the development of electronic devices E. El-Menyawy, I. Zedan, H. Nawar, 2019.
Synthesis for Corrosion Inhibition
Dandia et al. (2013) reported the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines and tested them as corrosion inhibitors for mild steel. The study highlights the potential application of these compounds in industrial processes to prevent corrosion A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013.
Neurotropic Activity Study
Paronikyan et al. (2016) synthesized new diamino derivatives of pyrano[3,4-c]pyridines and evaluated their neurotropic properties. The compounds showed potential in preventing convulsions, indicating possible applications in the development of new neurological drugs E. Paronikyan, S. Dashyan, I. A. Dzhagatspanyan, R. G. Paronikyan, I. M. Nazaryan, A. G. Akopyan, N. S. Minasyan, A. Ayvazyan, R. Tamazyan, E. Babaev, 2016.
Mechanism of Action
The mechanism of action of a compound depends on its structure and the target it interacts with. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-33-19-7-6-17(13-20(19)32-3)22-18(14-26)24(27)34-21-12-16(2)30(25(31)23(21)22)10-5-9-29-11-8-28-15-29/h6-8,11-13,15,22H,4-5,9-10,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRXEVLZVFZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCCN4C=CN=C4)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663107.png)
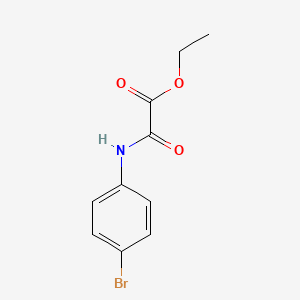
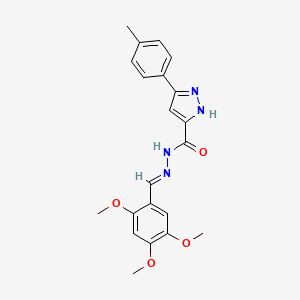

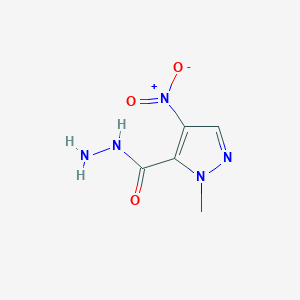
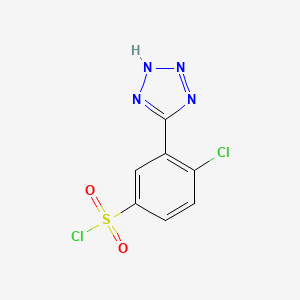
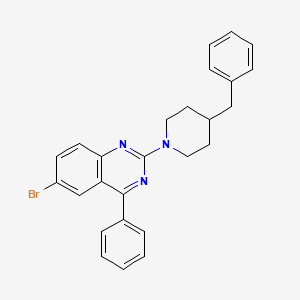
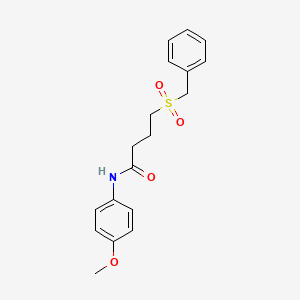
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
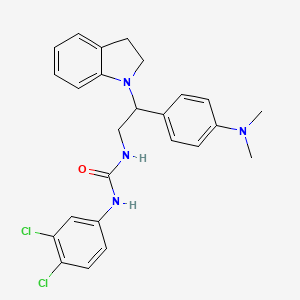
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)
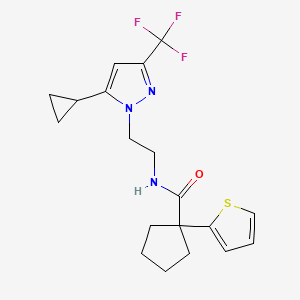
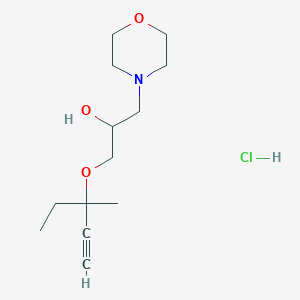
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2663129.png)
